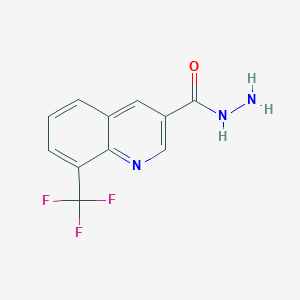![molecular formula C15H15ClN2 B11860063 N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine CAS No. 89971-98-2](/img/structure/B11860063.png)
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine is a complex organic compound that belongs to the class of heterocyclic amines. This compound is characterized by its unique structure, which includes a pyridine ring fused to an indene moiety, with a chloroethyl and methyl group attached to the nitrogen atom. The compound’s structure imparts it with distinct chemical and physical properties, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indeno[1,2-B]pyridine core, which can be achieved through cyclization reactions involving appropriate precursors. The introduction of the chloroethyl and methyl groups is usually accomplished through nucleophilic substitution reactions. For instance, the reaction of 2-chloroethylamine with N-methylindeno[1,2-B]pyridine under basic conditions can yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of materials with specialized properties, such as polymers or catalysts.
Mecanismo De Acción
The mechanism of action of N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine involves its interaction with specific molecular targets. The chloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. This can include interactions with DNA, proteins, or enzymes, potentially leading to therapeutic effects or toxicities depending on the context.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Chloroethyl)-N-methyl-5H-indeno[1,2-B]pyridin-5-amine: shares similarities with other chloroethyl-containing compounds, such as mechlorethamine and other nitrogen mustards.
Pyridinium salts: These compounds also contain a pyridine ring and exhibit similar reactivity patterns.
Uniqueness
The uniqueness of this compound lies in its fused indene-pyridine structure, which imparts distinct chemical properties and potential biological activities not commonly found in simpler chloroethyl or pyridine derivatives.
Propiedades
Número CAS |
89971-98-2 |
|---|---|
Fórmula molecular |
C15H15ClN2 |
Peso molecular |
258.74 g/mol |
Nombre IUPAC |
N-(2-chloroethyl)-N-methyl-5H-indeno[1,2-b]pyridin-5-amine |
InChI |
InChI=1S/C15H15ClN2/c1-18(10-8-16)15-12-6-3-2-5-11(12)14-13(15)7-4-9-17-14/h2-7,9,15H,8,10H2,1H3 |
Clave InChI |
INXNBNVAAKPWOS-UHFFFAOYSA-N |
SMILES canónico |
CN(CCCl)C1C2=C(C3=CC=CC=C13)N=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



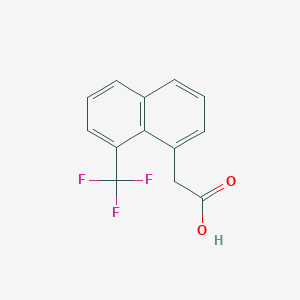
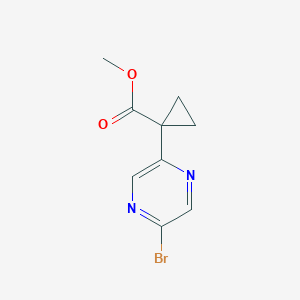
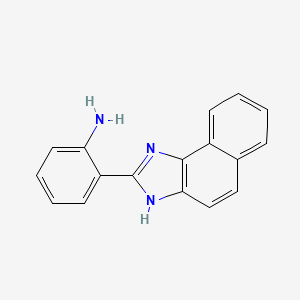

![(2R,3S,5S)-5-(4-Amino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)tetrahydrofuran-3-ol](/img/structure/B11860015.png)

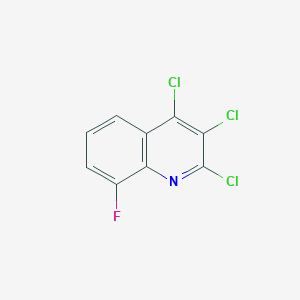
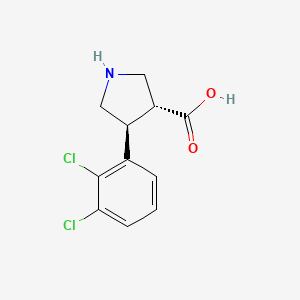
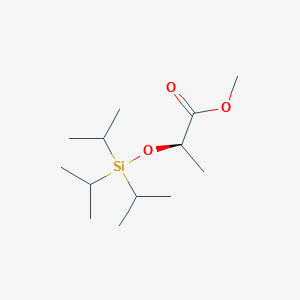
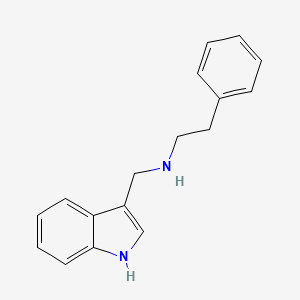
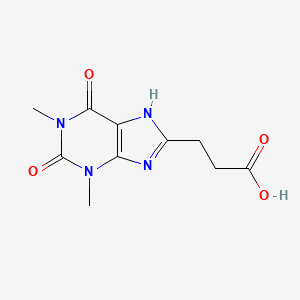
![3-Fluoro-4-[[5-(3-hydroxypropyl)imidazol-1-yl]methyl]benzonitrile](/img/structure/B11860062.png)
